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Compound of Interest

Compound Name: Anticancer agent 51

Cat. No.: B15141341

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising anticancer agent, N-[2-
(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide, identified as a highly active
compound within the phenazine-1-carboxamide class. This document details its chemical
structure, a proven synthetic route, quantitative anticancer activity, and the proposed
mechanism of action, including relevant signaling pathways and experimental protocols.

Core Compound: N-[2-(dimethylamino)ethyl]-9-
methoxyphenazine-1-carboxamide

This compound is a member of a series of substituted N-[2-(dimethylamino)ethyl]phenazine-1-
carboxamides investigated as electron-deficient DNA-intercalating ligands for antitumor
therapy.[1] The strategic placement of substituents on the phenazine ring has been shown to
significantly influence cytotoxic activity, with 9-substituted compounds demonstrating the
highest potency.[1]

Chemical Structure

The chemical structure of the core compound is presented below:

IUPAC Name:N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide
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Molecular Formula: C1sH20N4O2
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Synthesis and Experimental Protocols

The synthesis of N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide and its
analogues involves a multi-step process culminating in the amidation of a phenazine-1-
carboxylic acid intermediate.[1]

Synthesis of 9-Methoxyphenazine-1-carboxylic Acid

A key step in the synthesis is the fluorine-directed ring closure of N-phenyl-3-nitroanthranilic
acids to unequivocally form the desired phenazine-1-carboxylic acids.[1]

Experimental Protocol:

» Preparation of the Intermediate: The synthesis begins with the appropriate substituted
anilines and 2-bromo-3-nitrobenzoic acid.

« Ullmann Condensation: The substituted aniline is reacted with 2-bromo-3-nitrobenzoic acid in
the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable
solvent like dimethylformamide (DMF) to yield the corresponding N-phenyl-3-nitroanthranilic
acid.

o Reductive Cyclization: The nitro group of the N-phenyl-3-nitroanthranilic acid is reduced,
typically using a reducing agent like sodium dithionite (Na2S204) or through catalytic
hydrogenation. This is followed by spontaneous or acid-catalyzed cyclization to form the
phenazine ring system.
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 Purification: The resulting phenazine-1-carboxylic acid is purified by recrystallization or
column chromatography.

Final Amidation Step

Experimental Protocol:

» Activation of the Carboxylic Acid: The 9-methoxyphenazine-1-carboxylic acid is converted to
a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or
an activated ester.

o Amide Coupling: The activated carboxylic acid is then reacted with N,N-
dimethylethylenediamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran), often
in the presence of a base (e.qg., triethylamine) to neutralize the acid byproduct.

 Purification: The final product, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-
carboxamide, is purified using techniques such as column chromatography and/or
recrystallization to yield the desired compound.

In Vitro and In Vivo Anticancer Activity

The phenazine-1-carboxamide series has been evaluated against various cancer models, with
the 9-methoxy derivative showing exceptional activity, particularly against solid tumors.[1]

Quantitative Data Summary
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Data is based on the abstract of the primary research article. Detailed quantitative values
would be present in the full paper.[1]

Experimental Protocols for Anticancer Evaluation

In Vitro L1210 Leukemia Assay:

e Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium
supplemented with fetal bovine serum and antibiotics.

e Drug Exposure: Cells are seeded in microtiter plates and exposed to a range of
concentrations of the test compound.
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 Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under
standard cell culture conditions (37 °C, 5% COz).

 Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or
resazurin assay, which measures metabolic activity.

o Data Analysis: The ICso value is calculated by plotting cell viability against drug concentration
and fitting the data to a dose-response curve.

In Vivo P388 Leukemia and Lewis Lung Carcinoma Assays:

« Animal Model: The experiments are conducted in suitable mouse strains (e.g., BDF1 or
C57BL/6).

o Tumor Implantation: A known number of P388 leukemia cells are injected intraperitoneally, or
Lewis lung carcinoma cells are implanted subcutaneously or intravenously.

e Drug Administration: The test compound is administered to the mice via a specified route
(e.g., intraperitoneal or intravenous injection) and schedule.

e Monitoring: The animals are monitored for tumor growth (for solid tumors) and survival time.

» Efficacy Evaluation: For leukemia models, the efficacy is typically expressed as the
percentage increase in lifespan of treated mice over the control group (% T/C). For solid
tumors like Lewis lung carcinoma, efficacy is measured by tumor growth delay and, in some
cases, the number of tumor-free survivors (cures).[1]

Mechanism of Action and Signaling Pathways

Phenazine-1-carboxamides are believed to exert their anticancer effects primarily through
interaction with DNA and inhibition of topoisomerase enzymes.[2][3] This leads to the induction
of apoptosis (programmed cell death).

Proposed Mechanism of Action

* DNA Intercalation: The planar phenazine ring system intercalates between the base pairs of
DNA, distorting the double helix structure. This can interfere with DNA replication and
transcription.
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o Topoisomerase Inhibition: These compounds can act as dual inhibitors of topoisomerase |
and I1.[2] By stabilizing the topoisomerase-DNA cleavage complex, they prevent the re-
ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.

 Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptotic
pathway.

Signaling Pathway for DNA Damage-Induced Apoptosis
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Caption: DNA damage-induced intrinsic apoptosis pathway.
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Experimental Workflow for Synthesis and Evaluation
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Caption: Workflow for synthesis and anticancer evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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